(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride
Description
(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride is a fluorinated amino acid derivative with a chiral center at the S-configuration. It serves as a critical building block in pharmaceutical synthesis, particularly in designing enzyme inhibitors, peptide mimetics, and CNS-targeting drugs. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the propanoic acid backbone allows for functionalization via carboxylate chemistry. This compound is commercially available (e.g., Ref: 3D-FIC09534, CymitQuimica) in research-grade quantities, with pricing starting at €476 for 50 mg .
Properties
IUPAC Name |
(2S)-3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSLJWWIEKJULU-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)C(=O)O)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The asymmetric hydrogenation of α-amidocinnamic acid precursors is a widely used method for synthesizing enantiopure β-aryl-β-amino acids. For the target compound, 4-fluorophenyl-substituted α-amidocinnamic acid undergoes hydrogenation using transition-metal catalysts. A ferrocene-based ligand, Me-BoPhoz, paired with rhodium or ruthenium catalysts, achieves enantiomeric excess (ee) values exceeding 94%.
Key Reaction Parameters :
Post-Hydrogenation Processing
The hydrogenated product, -acetyl-(S)-3-amino-2-(4-fluorophenyl)propanoic acid, undergoes enzymatic hydrolysis to remove the acetyl group. Acylase enzymes (e.g., from Aspergillus species) selectively cleave the acetyl moiety under mild conditions (pH 7.5–8.0, 35–40°C), yielding the free amino acid with >99% ee. Subsequent treatment with hydrochloric acid forms the hydrochloride salt.
Erlenmeyer Azalactone Synthesis
Multicomponent Condensation
The Erlenmeyer azalactone method involves a three-component reaction between 4-fluorobenzaldehyde, hippuric acid, and acetic anhydride. This forms an azalactone intermediate, which is hydrolyzed to yield the racemic amino acid.
Reaction Steps :
-
Azalactone Formation :
-
Hydrolysis and Racemate Resolution :
Basic hydrolysis (NaOH, ethanol/water) followed by enzymatic resolution using proteases (e.g., Bacillus spp.) separates the (S)-enantiomer. The enzymatic step achieves >99.5% ee but requires 4–7 days.
Photooxidative Cyanation of Benzylamines
Singlet Oxygen-Driven Synthesis
A protecting-group-free approach utilizes singlet oxygen to convert 4-fluorobenzylamine derivatives into α-amino nitriles, which are hydrolyzed to the target amino acid.
Procedure :
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Photooxidation : 4-Fluorobenzylamine reacts with cyanide under visible light (tetraphenylporphyrin photosensitizer).
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Hydrolysis : The α-amino nitrile intermediate is treated with 30% HCl/acetic acid to yield (S)-3-amino-2-(4-fluorophenyl)propanoic acid hydrochloride.
Solid-Phase Peptide Synthesis (SPPS)
Use of Protected Derivatives
Fmoc- or Boc-protected forms of the amino acid are synthesized for direct incorporation into peptide chains.
Synthetic Route :
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Protection : The amino group is protected with Fmoc-Cl or Boc anhydride.
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Coupling : The protected derivative is loaded onto resin for SPPS.
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Deprotection and Cleavage : TFA/water cleavage yields the free amino acid hydrochloride.
Industrial-Scale Production
Process Intensification
Industrial methods prioritize cost efficiency and scalability:
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Continuous Hydrogenation : Fixed-bed reactors with immobilized catalysts reduce rhodium leaching.
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Enzymatic Recycling : Immobilized acylase enzymes enable >10 reaction cycles without loss of activity.
Table 1: Comparison of Synthetic Methods
| Method | Enantiomeric Excess (%) | Yield (%) | Scalability |
|---|---|---|---|
| Asymmetric Hydrogenation | 94–99.5 | 85–92 | High |
| Erlenmeyer Azalactone | >99.5 | 70–75 | Moderate |
| Photooxidative Cyanation | 95 | 67 | Low |
| SPPS | >99 | 60–70 | Low |
Reaction Optimization Strategies
Solvent and Temperature Effects
Chemical Reactions Analysis
Acid-Base Reactions
As a zwitterionic compound, it undergoes proton transfer reactions:
-
Carboxylic acid deprotonation : Reacts with bases (e.g., NaOH) to form carboxylate salts (pKa ~2.3 for α-carboxylic acid) .
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Amine protonation : The β-amino group (pKa ~9.8) accepts protons under acidic conditions, forming a positively charged ammonium species .
Example :
Nucleophilic Substitution at the Fluorophenyl Group
The electron-withdrawing fluorine atom enhances the electrophilicity of the aromatic ring, enabling reactions such as:
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Aromatic Fluorine Displacement | Strong nucleophiles (e.g., NaOH, 100°C) | Substituted phenyl derivatives | Limited reactivity due to steric hindrance from the β-amino group. |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (nitration) | Nitrated derivatives | Meta-directing effect of fluorine observed. |
Oxidation
-
Carboxylic acid stability : Resists oxidation under mild conditions but undergoes decarboxylation at >200°C.
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Amine oxidation : Reacts with H₂O₂ or KMnO₄ to form nitro or hydroxylamine derivatives.
Reduction
-
Catalytic hydrogenation : Reduces the aromatic ring to cyclohexane derivatives using Pd/C or PtO₂.
Enzymatic Reactions
Lipase PSIM (Burkholderia cepacia) catalyzes the enantioselective hydrolysis of its ester derivatives. Key data from kinetic resolutions :
| Parameter | Value | Conditions |
|---|---|---|
| Enantiomeric excess (ee) | ≥99% | 45°C, iPr₂O, Et₃N |
| Reaction rate (k) | 0.12 min⁻¹ | 30 mg mL⁻¹ enzyme |
| Enantioselectivity (E) | >200 | Optimized pH 7.0 |
Mechanism : The enzyme selectively hydrolyzes the (S)-enantiomer of ethyl 3-amino-3-(4-fluorophenyl)propanoate, leaving the (R)-ester unreacted .
Coupling Reactions
The amino and carboxylic acid groups participate in peptide bond formation:
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Amide synthesis : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives.
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Esterification : Forms methyl/ethyl esters via Fischer esterification (H₂SO₄, reflux) .
Example :
Supramolecular Interactions
The fluorophenyl group engages in non-covalent interactions:
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Hydrogen bonding : NH₃⁺ and COO⁻ groups form H-bonds with water (solubility: 12 mg/mL at 25°C) .
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π-π stacking : Fluorophenyl ring interacts with aromatic residues in enzyme active sites (e.g., phenylalanine ammonia-lyase) .
Stability Under Reactive Conditions
Comparative Reactivity with Structural Analogs
| Compound | Reactivity Difference | Cause |
|---|---|---|
| 3-Amino-2-phenylpropanoic acid | Lower electrophilicity | Absence of fluorine’s electron-withdrawing effect |
| (R)-Enantiomer | Opposite enzymatic selectivity | Chirality-dependent enzyme binding |
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride":
(S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride
- Biological Activity : This compound is a synthetic amino acid derivative with potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways. Its molecular structure features an amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl ring substituted with chlorine and fluorine atoms.
- Neurotransmitter Modulation : Research suggests that this compound may interact selectively with neurotransmitter receptors, influencing pathways related to neurotransmission.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, contributing to its pharmacological profile.
- Binding Affinity Studies : Interaction studies typically focus on the compound's binding affinity to various receptors or enzymes, employing techniques such as molecular docking and electrophysiology.
Comparative Analysis with Similar Compounds
A comparative analysis of (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride with structurally similar compounds reveals how variations in substituents can affect biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-2-Amino-3-(4-fluorophenyl)propanoic acid | Fluorine substitution on phenyl ring | Potentially different receptor affinity |
| (S)-2-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid | Bromine instead of chlorine | Different electronic properties |
| (S)-2-Amino-3-(phenyl)propanoic acid | No halogen substitutions | Lacks specific interactions due to substitutions |
| (S)-2-Amino-3-(3-methylphenyl)propanoic acid | Methyl group on phenyl ring | Alters lipophilicity and receptor interaction |
This table illustrates how the unique combination of chlorine and fluorine in (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride may confer distinct properties that enhance its utility in drug development.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride:
- Study on Neurotransmitter Interaction : A study demonstrated that compounds with similar structural features can significantly affect neurotransmitter release and uptake mechanisms, suggesting a potential role for this compound in neurological disorders.
- Enzyme Inhibition Research : Another study highlighted its capacity to inhibit specific enzymes linked to metabolic pathways, indicating further therapeutic applications in metabolic diseases.
3-Amino-2-(4-fluorophenyl)propanoic acid
- 3-Amino-2-(4-fluorophenyl)propanoic acid, also called 2-(4-fluorophenyl)-beta-alanine, can be represented by the SMILES string
C1=CC(=CC=C1C(CN)C(=O)O)F.
3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride
Other Related Compounds
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Chirality
Table 1: Positional and Stereochemical Variations
Key Findings :
- The position of the amino group (2 vs. 3 in the propanoic acid chain) significantly impacts molecular interactions. For example, the 3-amino analog (CAS 930769-57-6) may exhibit distinct hydrogen-bonding patterns in enzyme binding pockets .
- Chirality : R-configuration in methoxy analogs (e.g., CAS 70601-63-7) reduces similarity scores (0.82 vs. S-configuration) and alters pharmacokinetic profiles .
Functional Group Modifications
Table 2: Functional Group Effects
Key Findings :
- Replacing the carboxylic acid with an alcohol group (as in CAS 1213160-13-4) eliminates ionizable functionality, reducing solubility and altering bioavailability .
- Fluorine vs. Ethynyl/Methoxy : Fluorine’s electronegativity improves membrane permeability compared to methoxy or ethynyl groups, which introduce steric or reactive challenges .
Key Findings :
Research and Application Insights
- Drug Discovery: Fluorinated analogs are prioritized for CNS drug development due to blood-brain barrier permeability. For example, (S)-3-Amino-2-(4-fluorophenyl)propanoic acid HCl is used in protease inhibitor design .
- Limitations: Compounds with 3-amino substitution (e.g., CAS 930769-57-6) show reduced synthetic yields compared to 2-amino derivatives, as noted in PharmaBlock’s catalog .
Biological Activity
(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention for its significant biological activity, particularly in the modulation of neurotransmitter systems. This compound is structurally related to phenylalanine, suggesting potential roles in various biochemical pathways and therapeutic applications.
Structural Characteristics
- Molecular Formula : C₉H₁₀ClFNO₂
- Molecular Weight : 219.64 g/mol
- Chirality : The compound exists in two enantiomeric forms, with the (S)-enantiomer being biologically active.
The presence of the 4-fluorophenyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. Its unique structure allows it to interact with biological targets more effectively than non-fluorinated counterparts.
-
Neurotransmitter Modulation :
- The compound acts as a modulator of glutamate receptors, influencing synaptic transmission and plasticity. This modulation is crucial for cognitive functions and could have implications in treating neurological disorders such as Alzheimer's disease and schizophrenia.
-
Enzyme Inhibition :
- It has been studied as an inhibitor of aromatic L-amino acid decarboxylase (AADC) , an enzyme involved in dopamine synthesis. Inhibiting AADC may provide therapeutic benefits for conditions like Parkinson's disease.
- Potential Antitumor Activity :
Biological Assays and Findings
Various bioassays have been employed to assess the biological activity of this compound:
- Neurotransmitter Release Assays : These assays measure the effects of the compound on neurotransmitter release from neuronal cells, indicating its potential role in modulating synaptic activity.
- Receptor Binding Studies : Investigations into its binding affinity to glutamate receptors have shown promising results, suggesting that it could enhance or inhibit receptor activity depending on the context.
Case Studies
-
Neuroprotective Effects :
- A study demonstrated that (S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride could protect neurons from excitotoxicity induced by excessive glutamate levels. This protective mechanism may be beneficial in neurodegenerative diseases.
- Antitumor Potential :
Comparative Analysis
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-3-Amino-2-(4-fluorophenyl)propanoic acid | Chiral center with a fluorinated phenyl group | Modulates neurotransmitter systems |
| (S)-2-Amino-3-(3-fluorophenyl)propanoic acid | Similar backbone with different fluorine position | Potentially different receptor interactions |
| 2-Amino-3-(phenyl)propanoic acid | Lacks fluorine substitution | More hydrophobic; different biological activity |
Q & A
Basic: What are the recommended methods for synthesizing (S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride?
Answer:
A common approach involves hydrolysis of protected intermediates under alkaline conditions. For example, a related synthesis () uses:
- Reagents : LiOH in a THF/water mixture.
- Procedure : Stirring at room temperature for 2 hours, followed by extraction with water and ethyl acetate, acidification to pH ~6, and concentration under reduced pressure.
- Purification : Crude products are often used directly without further refinement due to high enantiomeric purity.
| Key Reaction Parameters |
|---|
| Solvent: THF/water (3:1 v/v) |
| Temperature: 22–25°C |
| Reaction Time: 2 hours |
| Yield: >90% (crude) |
Reference: .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and fluorine substitution (e.g., NMR for fluorine environment analysis).
- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS to detect [M+H] ions).
- High-Performance Liquid Chromatography (HPLC) : To assess enantiomeric purity (>98% is typical for pharmaceutical-grade intermediates) .
| Typical Characterization Data |
|---|
| NMR (DO): δ 7.25–7.15 (m, 2H, Ar-H), 3.75 (dd, 1H, CH), 3.10 (m, 2H, CH) |
| NMR: δ -115 ppm (CF coupling) |
| HPLC Retention Time: 8.2 min (C18 column, 0.1% TFA in HO/MeOH) |
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (P280, P305+P351+P338) .
- Storage : In a cool (<4°C), dry environment, away from oxidizing agents.
- First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water .
| Hazard Codes | Precautionary Measures |
|---|---|
| H315, H319, H335 | Avoid dust formation; use fume hood |
| P201, P202 | Obtain safety instructions before use |
Advanced: How is this compound utilized in drug discovery pipelines?
Answer:
It serves as a chiral building block for protease inhibitors and kinase modulators. For example:
- SARS-CoV-2 Papain-Like Protease (PL) : A structurally similar compound (STOCK1N-69160) showed binding affinity in molecular docking studies (ΔG = -9.2 kcal/mol) .
- Synthetic Peptides : Incorporation into peptide backbones enhances metabolic stability via fluorine’s electronegativity .
| Therapeutic Target | Application | Methodology |
|---|---|---|
| PL | Antiviral | Molecular docking (AutoDock Vina) |
| Tyrosine kinase | Anticancer | Solid-phase peptide synthesis |
Reference: .
Advanced: How can researchers resolve contradictions in thermodynamic data during characterization?
Answer:
Discrepancies in enthalpy () or entropy () values may arise from solvent effects or ionization states. Recommended approaches:
Repeat Experiments : Use standardized conditions (e.g., 0.1 M HCl for protonation state control).
Alternative Techniques : Compare gas-phase ion clustering data (CIDC) with solution-phase calorimetry .
| Case Study |
|---|
| Gas-phase = 201 kJ/mol (CIDC) vs. solution-phase = 195 kJ/mol (ITC) |
| Resolution: Adjust for solvation effects using COSMO-RS simulations |
Advanced: What computational tools are used to predict its bioactivity?
Answer:
- Molecular Dynamics (MD) : GROMACS for simulating ligand-receptor stability (e.g., RMSD < 2.0 Å over 100 ns).
- Density Functional Theory (DFT) : Gaussian 16 to optimize geometry and calculate electrostatic potentials .
| Software | Application | Output Metrics |
|---|---|---|
| AutoDock Vina | Binding affinity | (nM range) |
| PyMOL | Visualization | 2D interaction plots (e.g., H-bonds with Glu166) |
Reference: .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
